molecular formula C23H24N4O3S B11167204 1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11167204
M. Wt: 436.5 g/mol
InChI Key: JWMIIUALQLFRAG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a methoxyphenyl group, a pyrrolidine ring, and a thiadiazole moiety

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the thiadiazole moiety. The final step involves the formation of the carboxamide linkage. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole moiety, in particular, is known to interact with metal ions and proteins, influencing their function and stability.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)pyrrolidine: This compound lacks the thiadiazole moiety and carboxamide linkage, making it less complex and potentially less active in certain biological assays.

    2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound has a similar pyrrolidine ring and carboxamide linkage but differs in the substituents on the phenyl group and the presence of a benzoimidazole moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-15(16-7-4-3-5-8-16)11-20-25-26-23(31-20)24-22(29)17-12-21(28)27(14-17)18-9-6-10-19(13-18)30-2/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,24,26,29)

InChI Key

JWMIIUALQLFRAG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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